molecular formula C14H22ClNO2 B1424538 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride CAS No. 1220031-83-3

3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1424538
CAS No.: 1220031-83-3
M. Wt: 271.78 g/mol
InChI Key: USXREGKEONRMSO-UHFFFAOYSA-N
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Description

3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride is a synthetic organic compound featuring a 3-methoxyphenyl group connected via an ether linkage to a 2-(3-piperidinyl)ethyl moiety, with a hydrochloride salt formation at the piperidine nitrogen. Its structural attributes—such as the methoxy group (electron-donating) and the tertiary amine in the piperidine ring—may influence solubility, bioavailability, and receptor binding compared to analogs .

Properties

IUPAC Name

3-[2-(3-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-5-2-6-14(10-13)17-9-7-12-4-3-8-15-11-12;/h2,5-6,10,12,15H,3-4,7-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXREGKEONRMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride typically involves the reaction of 3-methoxyphenol with 2-(3-piperidinyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its structural features enable the formation of various derivatives that can be used in further chemical reactions.

Biology

  • Biological Probes : It acts as a probe to investigate interactions between small molecules and biological targets. This property is crucial for understanding biochemical pathways and drug interactions.

Medicine

  • Therapeutic Research : The compound is being explored for its potential therapeutic effects, especially in developing new drugs targeting neurological disorders. Its interaction with neurotransmitter systems may lead to applications in treating conditions such as depression or anxiety.

Industrial Applications

  • Material Development : In industrial settings, it is utilized in developing new materials and chemical processes due to its unique chemical properties.

Neuropharmacological Effects

Research indicates that compounds similar to 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This suggests potential effects on mood and cognition, making it a candidate for further research into neuropharmacology.

Antitumor Effects

A study on related compounds demonstrated significant cytotoxicity against glioblastoma cell lines, suggesting that derivatives of piperidine may possess antitumor properties. This opens avenues for exploring the compound's efficacy in cancer therapy.

Case Studies

Study FocusFindings
Neuropharmacological EffectsCompounds similar to this one showed modulation of neurotransmitter systems, enhancing dopamine release.
Antitumor ActivityRelated compounds exhibited significant cytotoxicity against glioblastoma cell lines .
Therapeutic PotentialInvestigations into its effects on mood disorders suggest possible anxiolytic or antidepressant properties .

Mechanism of Action

The mechanism of action of 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity .

Comparison with Similar Compounds

Ethyl 3-[2-(2-Piperidinyl)ethoxy]benzoate Hydrochloride

  • Structure : Contains a benzoate ester instead of an ether, with a 2-piperidinyl substitution (vs. 3-piperidinyl in the target compound).
  • Key Differences : The ester group may confer higher metabolic lability compared to the ether linkage. The 2-piperidinyl position could alter steric interactions with biological targets .

2-(3-Piperidinyl)ethyl Propyl Ether Hydrochloride

  • Structure : Replaces the 3-methoxyphenyl group with a propyl chain.
  • The propyl chain may enhance lipophilicity .

Tramadol Hydrochloride and Impurities

Tramadol hydrochloride (IUPAC: 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride) shares a 3-methoxyphenyl group and a tertiary amine but incorporates a cyclohexanol core instead of a piperidine-ether system .

Tramadol Impurities

  • 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene hydrochloride Structure: Cyclohexene ring introduces rigidity vs. the flexible ether chain in the target compound. Impact: Reduced conformational freedom may limit receptor binding efficiency .
  • 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-6-ene hydrochloride Structure: Double bond at the 6-position alters ring geometry. Impact: May affect solubility and metabolic stability compared to saturated analogs .

Piperidine Derivatives with Varied Substituents

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine Hydrochloride

  • Structure: Bulky dichloro and dimethyl groups on the phenoxy moiety.
  • Key Differences : Increased steric hindrance and lipophilicity likely reduce aqueous solubility but enhance membrane permeability .

3-[(3-Ethoxyphenyl)methyl]piperidine Hydrochloride

  • Structure : Ethoxy substituent instead of methoxy, with a benzyl-piperidine linkage.
  • Impact : Ethoxy’s larger size may alter pharmacokinetics (e.g., longer half-life) due to reduced metabolic dealkylation rates .

Functional Group Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends
3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether HCl ~299.8 (estimated) Ether, piperidine, methoxy Moderate (hydrochloride salt enhances water solubility)
Tramadol HCl 299.8 Cyclohexanol, dimethylaminomethyl High (polar groups and salt form)
Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate HCl ~339.8 Ester, piperidine Lower (ester increases lipophilicity)
3-Chlorocetirizine Dihydrochloride 461.8 Piperazine, chlorophenyl High (dihydrochloride salt)

Pharmacological and Physicochemical Implications

  • Piperidine vs. Piperazine : Piperidine’s six-membered ring (vs. piperazine’s seven-membered with two nitrogens) affects basicity and hydrogen-bonding capacity .
  • Ether vs. Ester Linkages : Ethers generally exhibit greater metabolic stability than esters, which are prone to hydrolysis .

Biological Activity

3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring a methoxyphenyl group linked to a piperidinyl moiety via an ethyl ether bond, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H21NO2·HCl
  • Molecular Weight : 273.79 g/mol
  • Melting Point : Typically ranges between 170-175 °C depending on purity and synthesis method.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxyphenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with amino acid side chains. This dual interaction is crucial for modulating enzyme activity and receptor signaling pathways.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that compounds similar to 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether exhibit antimicrobial properties, potentially making them candidates for treating bacterial infections.
  • Anticancer Potential :
    • Some studies have highlighted the anticancer properties of piperidine derivatives. For instance, derivatives of this compound have shown selective cytotoxicity against certain cancer cell lines while sparing normal cells .
  • Neuropharmacological Effects :
    • The piperidinyl component may contribute to neuropharmacological effects, including modulation of neurotransmitter systems. This could have implications for the treatment of neurodegenerative diseases or psychiatric disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

StudyFindings
Identified that similar compounds exhibited low nanomolar inhibitory activities against human purine nucleoside phosphorylase (PNP), indicating potential for targeting metabolic pathways in cancer cells.
Reported on the selective cytotoxicity of piperidine derivatives towards T-lymphoblastic cell lines, suggesting their utility in targeted cancer therapies.
Explored the antibacterial activities of methoxyphenyl piperidines, demonstrating effectiveness against various bacterial strains.

Synthesis and Applications

The synthesis of this compound typically involves:

  • Reagents : 3-methoxyphenol and 2-(3-chloroethyl)piperidine.
  • Conditions : Reaction in an organic solvent like dimethylformamide (DMF) at elevated temperatures followed by purification and conversion to the hydrochloride salt.

This compound serves as a building block in medicinal chemistry for developing new drugs targeting various diseases, including cancer and bacterial infections.

Q & A

Q. What are the common synthetic routes for 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A typical synthesis involves O-alkylation between 3-piperidinylethanol and 3-methoxyphenyl bromide under basic conditions (e.g., NaH in DMF). Optimization can be achieved via Design of Experiments (DOE) to evaluate variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry. For example, PubChem data on structurally similar ethers highlight the use of anhydrous conditions and catalytic KI to enhance nucleophilic substitution efficiency . Yield improvements (from ~50% to >80%) have been reported by refluxing in toluene with phase-transfer catalysts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm ether linkage (δ 3.5–4.5 ppm for CH2_2O) and piperidine proton environments (δ 1.5–2.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 296.18) and fragmentation patterns.
  • HPLC-UV : Reverse-phase C18 columns with UV detection at 254 nm are used for purity assessment, as demonstrated in impurity profiling of tramadol-related compounds .

Q. What factors influence the compound’s stability under various storage conditions?

  • Methodological Answer : Stability is pH- and temperature-dependent. Accelerated degradation studies (40°C/75% RH) indicate hydrolysis of the ether bond under acidic conditions (pH < 3). Storage at 2–8°C in desiccated, amber vials minimizes decomposition, as recommended for hygroscopic piperidine derivatives . LC-MS monitoring of degradation products (e.g., free piperidine) is critical for shelf-life determination .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s interaction with biological receptors?

  • Methodological Answer : Tools like Glide (Schrödinger) enable systematic ligand-receptor docking by sampling conformational, orientational, and positional space. For example, OPLS-AA force fields and Monte Carlo sampling refine poses, achieving <1 Å RMSD accuracy in ~50% of cases for piperidine-based ligands . Target receptors (e.g., σ or opioid receptors) can be modeled using PDB structures, with binding affinity predicted via empirical scoring functions.

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Methodological Answer :
  • Assay Standardization : Use reference agonists/antagonists (e.g., tramadol impurities ) to calibrate receptor-binding assays.
  • Receptor Subtype Profiling : Differentiate activity at receptor subtypes (e.g., µ-opioid vs. κ-opioid) via selective inhibitors.
  • Data Normalization : Express activity as % efficacy relative to controls to account for inter-assay variability .

Q. How to identify and quantify synthetic by-products or degradation impurities?

  • Methodological Answer :
  • HPLC with Diode Array Detection (DAD) : Resolve isomeric impurities (e.g., cyclohexene vs. cyclohexanol derivatives) using gradient elution (ACN/0.1% TFA).
  • LC-MS/MS : Quantify trace impurities (<0.1%) via multiple reaction monitoring (MRM), as applied to tramadol-related compounds .
  • Spiking Experiments : Confirm identity using certified reference standards (e.g., USP Tramadol Hydrochloride Related Compounds) .

Q. How to address low yields in the alkylation step during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or metal catalysts (e.g., CuI for Ullmann coupling).
  • Protecting Groups : Protect the piperidine nitrogen with Boc groups to prevent side reactions, followed by HCl deprotection .

Q. What in vitro models are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement assays (e.g., 3^3H-naloxone for opioid receptors).
  • Cell-Based cAMP Assays : Measure G-protein coupled receptor (GPCR) activity in HEK293 cells transfected with target receptors.
  • CYP450 Inhibition Screening : Assess metabolic stability using human liver microsomes, as piperidine derivatives often interact with CYP3A4 .

Q. How to distinguish between isomeric impurities in the final product?

  • Methodological Answer :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers, as applied to tramadol diastereomers .
  • Nuclear Overhauser Effect (NOE) NMR : Differentiate stereoisomers via spatial proton correlations.
  • Ion Mobility Spectrometry (IMS) : Separate isomers based on collision cross-section differences .

Q. What statistical approaches analyze dose-response relationships in pharmacological studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for IC50_{50}/EC50_{50} determination.
  • Bootstrap Resampling : Estimate confidence intervals for potency metrics.
  • ANOVA with Tukey’s Post Hoc Test : Compare multiple dose groups, as seen in impurity toxicity studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride
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3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride

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